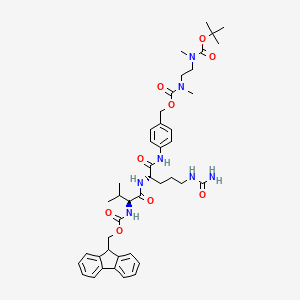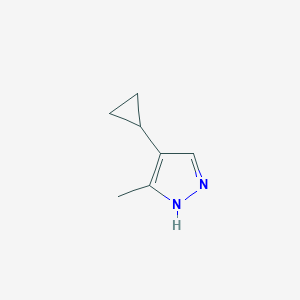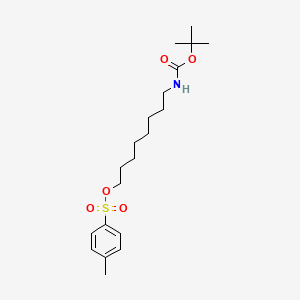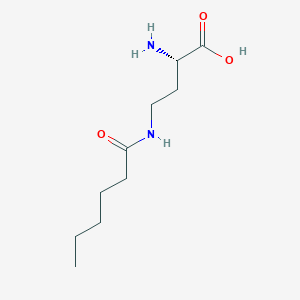
2-HYDROXY-3-(3-METHYLPHENYL)PYRIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(3-methylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The compound features a hydroxyl group at the second position and a 3-methylphenyl group at the third position on the pyridine ring, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(3-methylphenyl)pyridine can be achieved through various methods. One common approach involves the reaction of 3-methylphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Another method involves the direct alkylation of 2-hydroxypyridine with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate . This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes ensures high efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(3-methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 2-oxo-3-(3-methylphenyl)pyridine.
Reduction: Formation of 2-amino-3-(3-methylphenyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(3-methylphenyl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-hydroxy-3-(3-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming hydrogen bonds and hydrophobic interactions with the active site residues . Additionally, it can modulate signaling pathways by interacting with cellular receptors and influencing gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-phenylpyridine: Lacks the methyl group on the phenyl ring, resulting in different chemical properties and reactivity.
2-Hydroxy-3-(4-methylphenyl)pyridine: The methyl group is positioned at the para position on the phenyl ring, leading to variations in steric and electronic effects.
2-Hydroxy-3-(2-methylphenyl)pyridine: The methyl group is positioned at the ortho position on the phenyl ring, affecting the compound’s overall reactivity and binding affinity.
Uniqueness
2-Hydroxy-3-(3-methylphenyl)pyridine is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical behavior and interactions with biological targets. This structural feature can enhance its binding affinity and selectivity towards certain enzymes and receptors, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
3-(3-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-5-10(8-9)11-6-3-7-13-12(11)14/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIHWFMNXAJATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473733 |
Source


|
| Record name | 3-(3-methylphenyl)-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143074-75-3 |
Source


|
| Record name | 3-(3-methylphenyl)-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6315262.png)



![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)



![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)


![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)


